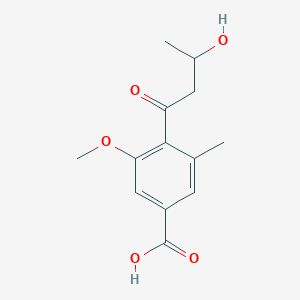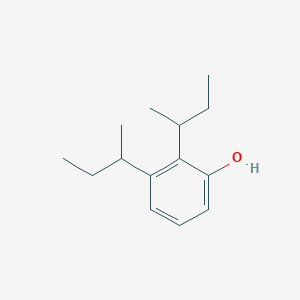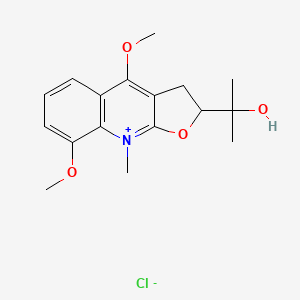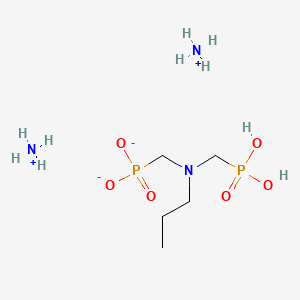
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring substituted with various functional groups such as allyl, chlorophenylthio, isopropyl, and methyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The allyl, chlorophenylthio, isopropyl, and methyl groups are introduced through various substitution reactions. For example, the allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the methyl group.
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)ethanol: Similar structure but has an ethanol group instead of methanol.
Uniqueness
The uniqueness of (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
178979-06-1 |
|---|---|
Fórmula molecular |
C16H19ClN2OS |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
[5-(3-chlorophenyl)sulfanyl-4-propan-2-yl-1-prop-2-enylimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H19ClN2OS/c1-4-8-19-14(10-20)18-15(11(2)3)16(19)21-13-7-5-6-12(17)9-13/h4-7,9,11,20H,1,8,10H2,2-3H3 |
Clave InChI |
DOBJOCSYGHQILN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CO)CC=C)SC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
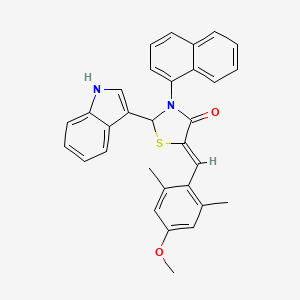
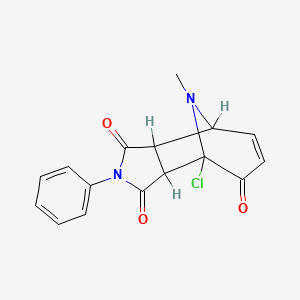
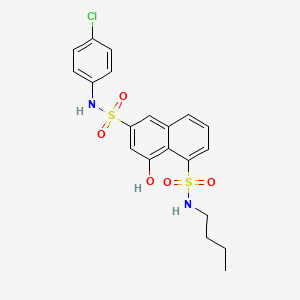

![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
